Ethyl 2-Pyridyldithiocarbamate

Description

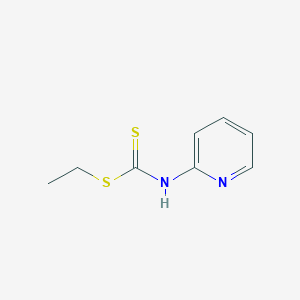

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl N-pyridin-2-ylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S2/c1-2-12-8(11)10-7-5-3-4-6-9-7/h3-6H,2H2,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXHKAIAVJUBPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=S)NC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50480797 | |

| Record name | Ethyl 2-Pyridyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13037-05-3 | |

| Record name | Ethyl 2-Pyridyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50480797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2 Pyridyldithiocarbamate and Its Precursors

Synthesis of Key Intermediates: Triethylammonium (B8662869) N-(2-Pyridyl)dithiocarbamate

A crucial intermediate in the synthesis of Ethyl 2-Pyridyldithiocarbamate is the triethylammonium salt of N-(2-pyridyl)dithiocarbamic acid. This salt is typically generated in situ and used directly in subsequent reactions.

The formation of Triethylammonium N-(2-Pyridyl)dithiocarbamate is achieved through the reaction of 2-aminopyridine (B139424) with carbon disulfide in the presence of a base, such as triethylamine (B128534). This reaction is a nucleophilic addition of the amino group to carbon disulfide. The dithiocarbamic acid formed is then deprotonated by triethylamine to yield the stable triethylammonium salt. nih.gov The choice of base is critical for the successful formation of the dithiocarbamate (B8719985) salt, especially with less nucleophilic aminopyridines. nih.gov

The general mechanism involves the attack of the amine on carbon disulfide, which is a reversible step. The reaction is driven forward by the reaction of the resulting dithiocarbamic acid with a base to form the stable dithiocarbamate salt. nih.gov

| Reactant | Reagent | Base | Product |

| 2-Aminopyridine | Carbon Disulfide | Triethylamine | Triethylammonium N-(2-Pyridyl)dithiocarbamate |

Alkylation Strategies for S-Derivatization

The dithiocarbamate anion, generated as the triethylammonium salt, is a soft nucleophile and readily undergoes S-alkylation with various electrophiles. This S-derivatization is a key step in the formation of dithiocarbamate esters, such as this compound. The reaction involves the treatment of the in situ generated dithiocarbamate salt with an alkylating agent. For the synthesis of the target compound, an ethylating agent like ethyl iodide or ethyl bromide would be used. This reaction proceeds via a nucleophilic substitution mechanism. A variety of S-alkyl dithiocarbamates can be synthesized using this methodology with good to excellent yields. researchgate.net

| Dithiocarbamate Salt | Alkylating Agent | Product |

| Triethylammonium N-(2-Pyridyl)dithiocarbamate | Ethyl Halide (e.g., Ethyl Iodide) | This compound |

Multi-Component Reactions for the Synthesis of this compound Derivatives

Multi-component reactions (MCRs) offer an efficient approach for the synthesis of dithiocarbamate derivatives in a single step, enhancing pot, atom, and step economy. researchgate.net For the synthesis of dithiocarbamate-containing compounds, an MCR could involve the reaction of an amine, carbon disulfide, and an electrophile in one pot. researchgate.net For instance, a catalyst- and solvent-free procedure for the synthesis of dithiocarbamates has been reported from amines, carbon disulfide, and vinyl sulfones/sulfoxides. researchgate.net Another approach involves a photoactivated electron donor-acceptor complex in a multicomponent reaction to generate di-aryl dithiocarbamates. While not specifically detailing the synthesis of this compound, these methodologies demonstrate the potential for one-pot syntheses of its derivatives.

| Amine | Carbon Source | Electrophile | Catalyst/Conditions | Product Type |

| Secondary Amines | Carbon Disulfide | Quaternized DABCO derivatives | Metal-free, one-pot | Dithiocarbamate-containing piperazines nih.gov |

| Amines | Carbon Disulfide | Vinyl sulfones/sulfoxides | Catalyst- and solvent-free | Dithiocarbamates researchgate.net |

| Aromatic/Alkyl Amines | Not specified | Thianthrenium salts | Photoactivated, catalyst-free | Di-aryl dithiocarbamates |

Routes to Pyridyl Isothiocyanates via Dithiocarbamate Intermediates

Dithiocarbamate salts, such as Triethylammonium N-(2-Pyridyl)dithiocarbamate, serve as important intermediates in the synthesis of pyridyl isothiocyanates (ITCs). nih.gov This transformation involves the desulfurization of the dithiocarbamate intermediate. nih.gov A common method is a two-step, one-pot procedure where the primary amine is first converted to the dithiocarbamate salt with carbon disulfide and a base. Subsequently, a desulfurating agent is added to yield the corresponding isothiocyanate. nih.gov One developed method utilizes aqueous iron(III) chloride for the desulfurization of the in situ generated dithiocarbamate salt. nih.gov This approach is effective for a wide range of pyridyl ITCs, including those that are electron-deficient. nih.gov

| Intermediate | Desulfurizing Agent | Product |

| Triethylammonium N-(2-Pyridyl)dithiocarbamate | Iron(III) chloride | 2-Pyridyl isothiocyanate nih.gov |

| Dithiocarbamates | 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) | Isothiocyanates nih.gov |

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Pyridyldithiocarbamate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of Ethyl 2-Pyridyldithiocarbamate, providing detailed information about the hydrogen, carbon, and other active nuclei environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the pyridyl ring.

Pyridyl Group Protons: The four protons on the pyridine (B92270) ring typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. Due to the electron-withdrawing nature of the nitrogen atom and the dithiocarbamate (B8719985) group, these protons are deshielded. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) are dictated by their position relative to the nitrogen atom and the dithiocarbamate substituent.

Ethyl Group Protons: The ethyl group gives rise to two characteristic signals. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom are expected to appear as a quartet, shifted downfield due to the deshielding effect of the electronegative sulfur. The terminal methyl protons (-CH₃) will typically be observed as a triplet at a higher field (further upfield).

N-H Proton: A broad singlet corresponding to the N-H proton is also anticipated, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Representative ¹H NMR Data for Dithiocarbamate Analogues

| Compound/Fragment | Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl Group | -CH₃ | 1.2-1.4 | Triplet |

| -CH₂- | 3.3-4.5 | Quartet | |

| Pyridyl Ring | Ring Protons | 7.0-8.5 | Multiplets |

| Dithiocarbamate | N-H | Variable | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule.

CS₂ Carbon: The carbon atom of the dithiocarbamate group (NCS₂) is highly deshielded and represents one of the most characteristic signals in the spectrum, typically appearing in the range of δ 190-210 ppm. researchgate.net This significant downfield shift is due to the attachment of two electronegative sulfur atoms and a nitrogen atom.

Pyridyl Group Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the nitrogen of the dithiocarbamate group (C2) and the other carbons will have distinct chemical shifts influenced by the nitrogen heteroatom.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will appear at a lower field than the methyl carbon (-CH₃) due to its proximity to the sulfur atom.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| -C S₂ | 190-210 |

| Pyridyl C2 | ~150-160 |

| Other Pyridyl Carbons | 110-140 |

| -C H₂-S | 40-50 |

| -C H₃ | 12-15 |

Other Relevant NMR Techniques (e.g., HSQC, HMBC, ¹¹⁹Sn NMR for complexes)

To gain deeper structural insights and unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR techniques are invaluable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show cross-peaks connecting the signals of the pyridyl protons to their attached carbons, and the ethyl methylene and methyl protons to their respective carbons. This is a powerful tool for confirming assignments made from 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This technique is crucial for establishing the connectivity of the molecular fragments. For instance, correlations would be expected between the N-H proton and the pyridyl C2 carbon, as well as the CS₂ carbon. Similarly, the ethyl protons would show correlations to the CS₂ carbon.

¹¹⁹Sn NMR for Complexes: When this compound acts as a ligand in organotin complexes, ¹¹⁹Sn NMR spectroscopy becomes a highly informative technique. The chemical shift of the tin nucleus is very sensitive to its coordination number and geometry. Generally, four-coordinate tin complexes resonate in the range of +200 to -60 ppm, five-coordinate complexes between -90 and -190 ppm, and six-coordinate species from -210 to -400 ppm. This allows for the determination of the geometry of the tin center in solution.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing characteristic fingerprints based on the functional groups present. For this compound, several key regions of the spectrum are of diagnostic importance.

Key vibrational bands include:

ν(N-H) Stretching: A band in the region of 3100-3400 cm⁻¹ is expected for the N-H stretching vibration.

ν(C-H) Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

Analysis of Characteristic Thioureide and C-S Bands

Two vibrational modes are particularly characteristic of the dithiocarbamate moiety:

Thioureide ν(C-N) Band: This vibration, often referred to as the "thioureide" band, appears in the region of 1450-1550 cm⁻¹. The position of this band provides insight into the electronic structure of the N-CS₂ group. Significant double bond character in the C-N bond, due to the delocalization of the nitrogen lone pair into the CS₂ group, results in a higher frequency for this band. Its position is intermediate between that of a C-N single bond (1250–1350 cm⁻¹) and a C=N double bond (1640–1690 cm⁻¹).

ν(C-S) Bands: The C-S stretching vibrations are typically found in the 950-1050 cm⁻¹ region. The presence of a single, sharp band in this area is often indicative of a symmetrically bonded dithiocarbamate ligand (bidentate coordination in complexes). In contrast, a splitting of this band can suggest an asymmetric bonding mode (monodentate coordination).

Table 3: Characteristic IR Bands for Dithiocarbamates

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| ν(N-H) | 3100-3400 | N-H stretching |

| ν(C-N) (Thioureide) | 1450-1550 | C-N stretching with partial double bond character |

| ν(C-S) | 950-1050 | Asymmetric and symmetric C-S stretching |

Raman spectroscopy provides complementary information to IR. The symmetric ν(C-S) vibration often gives a strong signal in the Raman spectrum, making it a useful diagnostic tool.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information from its fragmentation pattern under ionization. Using electron ionization (EI), the molecule is expected to first form a molecular ion (M⁺˙), which then undergoes fragmentation.

The fragmentation of dithiocarbamates is influenced by the cleavage of bonds adjacent to the sulfur atoms and the nitrogen atom. For this compound, key fragmentation pathways would likely involve:

Loss of the ethyl group (•CH₂CH₃).

Cleavage of the C-S bonds, leading to fragments such as [CS₂]⁺˙.

Fragmentation of the pyridine ring.

Cleavage of the N-C(S) bond.

The resulting mass spectrum would show a peak for the molecular ion and a series of peaks at lower m/z values corresponding to the various fragment ions. The relative abundance of these fragments helps to piece together the molecular structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (C₈H₁₀N₂S₂)

| m/z Value (Predicted) | Fragment Ion | Possible Neutral Loss |

| 198 | [C₈H₁₀N₂S₂]⁺˙ | Molecular Ion |

| 169 | [C₇H₇N₂S₂]⁺ | •CH₃ from ethyl |

| 122 | [C₅H₄N-NCS]⁺ | •SCH₂CH₃ |

| 78 | [C₅H₄N]⁺ | •NCS-SCH₂CH₃ |

| 76 | [CS₂]⁺˙ | C₈H₁₀N₂ |

High-Resolution Mass Spectrometry (HR-EI-MS)

High-Resolution Mass Spectrometry with Electron Ionization (HR-EI-MS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions with very high precision. In the case of this compound, this technique provides invaluable information for its structural elucidation by identifying the molecular ion and characteristic fragment ions.

When subjected to electron ionization, this compound undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used to confirm its identity. The high resolution of the measurement allows for the determination of the exact masses of these fragments, which in turn enables the calculation of their elemental formulas.

The fragmentation of dithiocarbamates is influenced by the relative strengths of the bonds within the molecule and the stability of the resulting fragments. Common fragmentation pathways for dithiocarbamates often involve the cleavage of the C-S and C-N bonds. For this compound, key fragmentation patterns would be expected to arise from the loss of the ethyl group, the pyridyl group, and portions of the dithiocarbamate moiety.

Below is a table of expected major fragment ions for this compound that would be observed in an HR-EI-MS spectrum. The theoretical exact masses are calculated based on the most abundant isotopes of the constituent elements.

Interactive Data Table: Theoretical HR-EI-MS Fragmentation of this compound

| Fragment Ion | Chemical Formula | Theoretical m/z |

| [M]⁺ | C₈H₁₀N₂S₂ | 198.0285 |

| [M - C₂H₅]⁺ | C₆H₅N₂S₂ | 169.9918 |

| [C₅H₄N]⁺ | C₅H₄N | 78.0344 |

| [CS₂]⁺ | CS₂ | 75.9442 |

| [C₂H₅]⁺ | C₂H₅ | 29.0391 |

X-ray Crystallography for Molecular and Supramolecular Structure Determination

A review of the Cambridge Structural Database for pyridyl-substituted dithiocarbamate ligands reveals that the coordination behavior of the pyridyl-nitrogen atom is a key factor in their structural chemistry. In many transition metal complexes, the pyridyl-nitrogen does not participate in coordination, and the structures resemble those of their non-pyridyl counterparts. However, with main group elements, particularly heavier ones, there is a greater tendency for the pyridyl-nitrogen to coordinate, leading to the formation of dimeric aggregates, one-dimensional chains, and two-dimensional arrays. mdpi.com

The molecular structure of dithiocarbamates is characterized by a planarity of the NCS₂ core due to the delocalization of the nitrogen lone pair electrons into the C=S bond. This gives the C-N bond a partial double bond character. In the solid state, these molecules can engage in various intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the supramolecular architecture.

For instance, in the crystal structure of a related compound, 4-(2,2-dimethylpropanamido)pyridin-3-yl N,N-diisopropyldithiocarbamate, the dithiocarbamate group is nearly perpendicular to the pyridine ring. The supramolecular structure is influenced by weak C-H···O hydrogen bonds that link the molecules into inversion dimers. cardiff.ac.uk Another example, the adduct of zinc(II) bis(N-ethyl-N-phenyl dithiocarbamate) with pyridine, shows a five-coordinate geometry around the central zinc ion, with the dithiocarbamate ligands acting as bidentate chelators. researchgate.net

The table below presents representative crystallographic data for an analogue, highlighting the typical parameters obtained from an X-ray diffraction study.

Interactive Data Table: Representative Crystallographic Data for a Pyridyl Dithiocarbamate Analogue

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.876(5) |

| β (°) | 98.76(3) |

| Volume (ų) | 1987.1(14) |

| Z | 4 |

Note: The data in the table above is representative of a typical pyridyl dithiocarbamate analogue and is for illustrative purposes.

The study of such analogues provides a strong basis for predicting the structural properties of this compound, both at the molecular and supramolecular levels. It is anticipated that the pyridine nitrogen may play a role in intermolecular interactions, potentially leading to interesting solid-state packing arrangements.

Coordination Chemistry and Metal Complexes of Ethyl 2 Pyridyldithiocarbamate

Ligand Design and Chelating Properties of the Dithiocarbamate (B8719985) Moiety

Dithiocarbamate ligands (R₂NCS₂⁻) are monoanionic, organosulfur compounds that typically act as bidentate chelators, binding to metal ions through both sulfur atoms. nih.govwikipedia.orgresearchgate.net This creates a stable four-membered chelate ring (MS₂C). mdpi.com The electronic structure of the dithiocarbamate moiety is characterized by significant π-electron delocalization from the nitrogen atom over the two sulfur atoms, which can be represented by three resonance structures. wikipedia.orgtandfonline.com This delocalization gives the C-N bond a partial double bond character and enhances the basicity and donor capacity of the sulfur atoms. wikipedia.org

The versatility of dithiocarbamates stems from their "soft" donor nature, making them effective ligands for a wide range of metals. wikipedia.org In the specific case of Ethyl 2-Pyridyldithiocarbamate, the presence of the 2-pyridyl group introduces an additional potential coordination site—the pyridyl nitrogen atom. This makes it a multifunctional ligand capable of not only S,S-chelation but also potentially bridging between metal centers via the nitrogen atom, leading to the formation of polynuclear or coordination polymer structures. mdpi.commdpi.com

Synthesis Protocols for this compound Metal Complexes

The synthesis of metal dithiocarbamate complexes is generally straightforward. The most common method involves the reaction of a metal salt with a pre-synthesized alkali metal salt of the dithiocarbamate ligand. wikipedia.org The ligand itself, in this case, the sodium or potassium salt of this compound, is typically prepared first from the corresponding secondary amine (2-ethylaminopyridine), carbon disulfide, and a base like sodium hydroxide. wikipedia.orgnih.gov

The formation of metal complexes is typically achieved through a salt metathesis reaction in a suitable solvent. wikipedia.orgbaselius.ac.in An aqueous or alcoholic solution of a metal salt (e.g., chloride or sulfate) is added to a solution of the dithiocarbamate ligand. nih.govsysrevpharm.org

Stoichiometry : For divalent metal ions (M²⁺), a 1:2 molar ratio of the metal salt to the dithiocarbamate ligand is commonly used to form neutral complexes of the type M(S₂CNR₂)₂. sysrevpharm.orgwisdomlib.org For trivalent metals (M³⁺), a 1:3 ratio is typical, yielding M(S₂CNR₂)₃ complexes. wikipedia.org

Reaction Conditions : The reaction is often carried out under reflux for several hours to ensure completion. sysrevpharm.org Solvents like ethanol (B145695) are frequently employed. sysrevpharm.org The resulting metal complex, often being insoluble in the reaction medium, precipitates out and can be collected by filtration, washed, and dried. sysrevpharm.org

Structural Characterization of this compound Metal Complexes

A variety of analytical techniques are employed to elucidate the structure and bonding in these metal complexes. These methods include:

Spectroscopic Techniques : Infrared (FTIR), UV-Visible, and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are routinely used. nih.govaip.org

Elemental Analysis : To confirm the stoichiometry of the synthesized complexes. aip.org

Molar Conductivity : To determine if the complexes are electrolytic or non-electrolytic in nature. sysrevpharm.org

Dithiocarbamate ligands can adopt several coordination modes, with the bidentate chelating mode being the most common. nih.govresearchgate.net However, monodentate and bridging bidentate modes are also known. researchgate.netmdpi.com The geometry of the resulting metal complex is influenced by the coordination number and the electronic configuration of the central metal ion.

Square Planar : Frequently observed for d⁸ metal ions like Ni(II) and Pd(II). mdpi.comnih.govarabjchem.org In these complexes, the metal center is coordinated by four sulfur atoms from two dithiocarbamate ligands. arabjchem.org

Octahedral : Common for metals like Co(III), Ir(III), and Ru(II/III). mdpi.comeurjchem.com This geometry can be achieved in M(dtc)₃ complexes or in mixed-ligand complexes. The magnetic moment for a Ni(II) complex of around 2.92 B.M. suggests a high-spin octahedral geometry. sysrevpharm.org

Tetrahedral and Distorted Geometries : Metals like Zn(II) can form complexes with tetrahedral or distorted tetrahedral geometries. nih.gov Copper(II) complexes often exhibit distorted geometries due to the Jahn-Teller effect. aip.org

The pyridyl nitrogen in this compound can participate in coordination, leading to higher coordination numbers or the formation of bridged, dimeric, or polymeric structures. mdpi.comrsc.org For example, in some cadmium(II) complexes with pyridyl-functionalized dithiocarbamates, the pyridyl nitrogen atoms bond to adjacent metal centers, creating 2-D polymeric structures with distorted octahedral CdS₄N₂ coordination environments. rsc.org

Thermogravimetric analysis (TGA) is a technique used to study the thermal stability and decomposition pathways of metal complexes by monitoring mass loss as a function of temperature. ijmra.us TGA studies on transition metal dithiocarbamate complexes show that they generally decompose upon heating. wikipedia.orgresearchgate.net

The decomposition often occurs in one or more stages, with the initial step typically being rapid and involving a significant loss of mass. researchgate.netjocpr.com The final decomposition product is often a metal sulfide (B99878) or a metal oxide, depending on the atmosphere in which the analysis is conducted. researchgate.net For instance, the thermal decomposition of some Co, Ni, Cu, Zn, and Cd dithiocarbamate complexes shows that the final residue is the corresponding metal oxide, except for the cobalt complex which yields cobalt metal. researchgate.net The copper complex is noted to first form copper sulfide (CuS), which is then converted to copper sulfate (B86663) and finally to copper oxide. researchgate.net The thermal stability can be influenced by the nature of the metal ion. researchgate.net

Table 1: Thermal Decomposition Data for Selected Metal Dithiocarbamate Complexes

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of dithiocarbamate complexes are dictated by the central metal ion, its oxidation state, and its coordination geometry.

Electronic Spectra (UV-Vis) : The UV-Vis spectra of dithiocarbamate complexes typically display intense absorption bands. mdpi.com Bands in the UV region are generally assigned to intraligand π→π* transitions within the NCS₂ chromophore. researchgate.netresearchgate.net Bands in the visible region are often due to charge-transfer (CT) transitions (both metal-to-ligand and ligand-to-metal) and, for transition metals with d-electrons, lower intensity d-d transitions. mdpi.com These spectra are useful for inferring the coordination geometry of the complex. sysrevpharm.org

Magnetic Properties : Magnetic susceptibility measurements are a powerful tool for determining the number of unpaired electrons in a complex, which in turn provides insight into its electronic structure and geometry. mst.eduaip.org For example, a Co(II) complex with a magnetic moment of 4.85 B.M. is indicative of a high-spin octahedral geometry. sysrevpharm.org A Cu(II) complex with a magnetic moment of 1.77 B.M. is consistent with one unpaired electron, as expected for a d⁹ system, often in an octahedral or distorted square planar environment. sysrevpharm.org Diamagnetic complexes, such as those of Zn(II), Cd(II), or low-spin d⁸ ions like Pd(II), have a magnetic moment of zero. sysrevpharm.orgaip.org

Table 2: Representative Magnetic Moments for Metal Dithiocarbamate Complexes

Computational Chemistry and Theoretical Investigations of Ethyl 2 Pyridyldithiocarbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Ethyl 2-Pyridyldithiocarbamate, DFT calculations would provide fundamental information about its stability, electronic properties, and chemical reactivity. These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity.

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO would likely be localized on the electron-rich dithiocarbamate (B8719985) group and the pyridine (B92270) nitrogen.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO would be distributed over the molecule, indicating regions susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

A hypothetical analysis for this compound would involve calculating the energies of these orbitals. The resulting energy gap would quantify its kinetic stability and chemical reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | (Value) |

| LUMO Energy | (Value) |

| HOMO-LUMO Gap (ΔE) | (Value) |

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex molecular wavefunction into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. For this compound, NBO analysis would reveal:

The nature of the bonds (e.g., sigma vs. pi bonds).

The hybridization of atomic orbitals.

The delocalization of electron density from occupied "donor" orbitals to unoccupied "acceptor" orbitals. This is quantified by the second-order perturbation energy, E(2), which indicates the strength of these interactions. Significant E(2) values would highlight important intramolecular charge transfer pathways that contribute to the molecule's stability.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other charged species, identifying sites for electrophilic and nucleophilic attack.

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons, and are likely sites for electrophilic attack. In this compound, these would be expected around the nitrogen and sulfur atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack.

Green Regions: Represent areas of neutral potential.

The MEP map provides a visual guide to the molecule's reactivity and intermolecular interaction patterns.

Quantum Chemical Calculations for Spectroscopic Data Prediction

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting and assigning experimental data.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed using methods like the Gauge-Invariant Atomic Orbital (GIAO) approach within DFT. Comparing calculated shifts with experimental data helps in the precise assignment of signals and confirmation of the molecular structure.

Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its harmonic vibrational frequencies. These calculations help in assigning the various vibrational modes of the molecule to the peaks observed in experimental spectra. Theoretical frequencies are often scaled by a factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Data Type | Atom/Bond | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹³C NMR Shift | C=S | (Value) ppm | (Value) ppm |

| ¹H NMR Shift | N-H | (Value) ppm | (Value) ppm |

| IR Frequency | C-N stretch | (Value) cm⁻¹ | (Value) cm⁻¹ |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein receptor.

Molecular Docking: This process predicts the preferred orientation of the ligand when bound to a receptor to form a stable complex. The output is a binding score or affinity (e.g., in kcal/mol), which estimates the strength of the interaction. This helps identify key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the complex.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the stability and dynamic behavior of the ligand-receptor complex over time. This provides a more realistic picture of the binding, considering the flexibility of both the ligand and the protein.

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach to estimate the free energy of binding of a ligand to a protein from MD simulation snapshots. It calculates the binding free energy (ΔG_bind) by summing various energy components:

ΔE_MM: The change in molecular mechanics energy in the gas phase (van der Waals and electrostatic interactions).

ΔG_solv: The change in solvation free energy, which includes polar and nonpolar contributions.

-TΔS: The change in conformational entropy upon binding.

MM-GBSA provides a more accurate estimation of binding affinity than docking scores alone and can be used to decompose the binding energy to identify key amino acid residues responsible for the interaction.

Table 3: Hypothetical MM-GBSA Binding Free Energy Results

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy | (Value) |

| Electrostatic Energy | (Value) |

| Polar Solvation Energy | (Value) |

| Nonpolar Solvation Energy | (Value) |

| Binding Free Energy (ΔG_bind) | (Value) |

Insufficient Data Available for "this compound" to Fulfill Article Request

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound "this compound" to generate the requested article on its medicinal chemistry and biological activity. The strict requirement to focus solely on this compound and adhere to the detailed outline cannot be met with the currently accessible research findings.

The performed searches for "this compound" did not yield specific studies detailing its in vitro efficacy against Gram-positive and Gram-negative bacteria, Minimum Inhibitory Concentration (MIC) values, antifungal activity against Candida albicans, or its cytotoxic effects on HeLa cancer cell lines.

While the broader class of compounds known as dithiocarbamates has been studied for various biological activities, the user's instructions to strictly exclude information that does not pertain directly to "this compound" prevents the use of this more general data. Scientific accuracy and adherence to the provided outline are paramount, and without specific research on the target compound, the generation of a thorough and informative article is not possible.

Therefore, the article focusing on the medicinal chemistry and biological activity of "this compound" as outlined cannot be produced at this time due to a lack of specific published research.

Medicinal Chemistry and Biological Activity of Ethyl 2 Pyridyldithiocarbamate and Its Derivatives

Antitumor and Anticancer Research

Investigation of Potential Mechanisms of Action

The biological activities of dithiocarbamates, including ethyl 2-pyridyldithiocarbamate and its derivatives, are underpinned by a variety of cellular mechanisms. Research into this class of compounds has revealed several potential pathways through which they exert their cytotoxic and therapeutic effects. These mechanisms include the inhibition of DNA biosynthesis, modulation of P-glycoprotein, permeabilization of the lysosomal membrane, and the generation of reactive oxygen species.

DNA Biosynthesis Inhibition: Ethylating agents have been shown to interfere with DNA synthesis. While not directly studying this compound, research on agents like ethylnitrosourea (ENU) demonstrates that the ethylation of DNA bases can impair their ability to form correct hydrogen bonds. This leads to mispairing during DNA replication, where mismatched nucleotides are incorporated into the new DNA strand, potentially inhibiting proper biosynthesis and function researchgate.net. This mechanism is a plausible route for the cytotoxic effects of ethyl-containing dithiocarbamates.

P-glycoprotein Modulation: P-glycoprotein (P-gp) is a membrane transporter that plays a significant role in multidrug resistance in cancer cells by effluxing therapeutic agents. Dithiocarbamates have been investigated for their ability to modulate P-gp activity. Modulation can occur through inhibition or induction of this protein, which can affect the intracellular concentration and efficacy of co-administered drugs. The ability to modulate P-gp makes dithiocarbamate (B8719985) derivatives interesting candidates for overcoming multidrug resistance in cancer therapy.

Lysosomal Membrane Permeabilization (LMP): Lysosomes contain potent hydrolytic enzymes, and maintaining the integrity of the lysosomal membrane is crucial for cell survival. Various forms of cellular stress, including oxidative stress, can lead to lysosomal membrane permeabilization (LMP) nih.gov. This results in the release of cathepsins and other hydrolases from the lysosome into the cytoplasm, triggering a cascade of events leading to lysosome-dependent cell death nih.gov. The induction of LMP is a recognized anticancer strategy, and the ability of dithiocarbamates to generate reactive oxygen species suggests they may induce cell death via this pathway.

Reactive Oxygen Species (ROS) Generation: Dithiocarbamates are known to interact with cellular metals, such as copper, which can lead to the generation of reactive oxygen species (ROS). ROS are chemically reactive molecules containing oxygen, such as superoxide anions and hydroxyl radicals. An excess of ROS can induce oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, ultimately causing cell death. The generation of ROS is a key mechanism behind the antitumor effects of several dithiocarbamate compounds.

In Vivo Antitumor Efficacy Models

The preclinical evaluation of the antitumor efficacy of dithiocarbamate derivatives is commonly conducted using in vivo animal models, particularly xenograft models in immunocompromised mice. These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice to study tumor growth and the effects of therapeutic agents.

For instance, studies on the dithiocarbamate derivative dipyridylhydrazone dithiocarbamate (DpdtC) have utilized nude mice bearing xenografts of human esophageal cancer cells (KYSE-450) nih.govproquest.com. In these models, tumor-bearing mice are treated with the compound, and key endpoints such as tumor volume, tumor weight, and the body weight of the mice are monitored over time. Results from such studies have shown that DpdtC can significantly inhibit tumor growth in a dose-dependent manner without causing significant loss in body weight, indicating a favorable preliminary safety profile nih.govproquest.com.

Similarly, the well-known dithiocarbamate disulfiram (DSF) has been evaluated in mice with MDA-MB-231 breast cancer xenografts. Daily treatment with DSF resulted in significant inhibition of tumor growth, which was associated with a decrease in proteasomal activity within the tumor tissue nih.gov. These in vivo models are crucial for demonstrating the therapeutic potential of dithiocarbamate compounds before they can be considered for clinical trials.

Table 1: Examples of In Vivo Antitumor Efficacy Studies of Dithiocarbamate Derivatives

| Compound | Cancer Cell Line | Animal Model | Key Findings | Reference |

|---|---|---|---|---|

| Dipyridylhydrazone dithiocarbamate (DpdtC) | KYSE-450 (Esophageal Cancer) | Nude Mice Xenograft | Significant, dose-dependent decrease in tumor growth. | nih.govproquest.com |

| Disulfiram (DSF) | MDA-MB-231 (Breast Cancer) | Mice Xenograft | 74% inhibition of tumor growth with daily treatment. | nih.gov |

Antioxidant Activity Evaluation (e.g., DPPH Radical Scavenging Assay)

The antioxidant potential of chemical compounds is frequently evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method is popular due to its simplicity, speed, and reproducibility mdpi.comnih.gov. The assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.

The DPPH radical has a deep violet color in solution, with a characteristic absorbance maximum at approximately 517 nm mdpi.com. When the DPPH radical is scavenged by an antioxidant, its color changes to a pale yellow, corresponding to the formation of the non-radical form, DPPH-H. This change in color leads to a decrease in absorbance at 517 nm, which is measured spectrophotometrically.

The radical scavenging activity is typically expressed as the percentage of DPPH radical inhibition, calculated using the following formula:

% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

From a dose-response curve of percentage inhibition versus compound concentration, the IC50 value is determined. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals and is a common measure of antioxidant potency. A lower IC50 value indicates a higher antioxidant activity. The dithiocarbamate moiety's known redox properties suggest that compounds like this compound could exhibit significant radical scavenging activity.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For pyridine (B92270) and carbamate derivatives, including dithiocarbamates, SAR studies have identified key structural features that influence their therapeutic efficacy.

For pyridine derivatives, the nature, number, and position of substituents on the pyridine ring are critical for their biological activity nih.gov. For example, in a series of 3,5-diacyl-2,4-dialkylpyridine derivatives, it was found that ethyl groups at the 2- and 4-positions were favored over methyl groups for A3 adenosine receptor antagonist activity nih.gov. The type and position of acyl substituents also significantly impact potency and selectivity.

In the case of ethyl carbamates, SAR analyses have been used to predict toxicological profiles. Studies on compounds like Ethyl-4-bromophenyl-carbamate and Ethyl-4-chlorophenyl-carbamate have shown no structural alerts for mutagenicity or carcinogenicity based on their chemical structure nih.govresearchgate.net.

Antiviral Activity (e.g., HIV-1)

Dithiocarbamate derivatives have been investigated for their potential as antiviral agents, including against the Human Immunodeficiency Virus Type 1 (HIV-1). Their mechanism of antiviral action is often linked to their ability to chelate metal ions, which can be crucial for the function of viral enzymes.

One study investigated the anti-HIV-1 activity of a cyclic zinc-dithiocarbamate-S,S'-dioxide. This compound was found to markedly inhibit the replication of HIV-1 strains that use the CXCR4 coreceptor for entry into host cells nih.gov. The mechanism of inhibition was determined to be the blockade of the CXCR4 coreceptor's activity, thereby preventing viral entry. The compound was shown to inhibit the binding of an anti-CXCR4 monoclonal antibody to the receptor and to block the calcium flux induced by the natural ligand for CXCR4, SDF-1α nih.gov.

Another study evaluated N-methyl-N-phenyl dithiocarbamate complexes with various metals for their antiviral effects against different HIV-1 subtypes mdpi.combohrium.com. The copper(II)-bis(N-methyl-N-phenyl dithiocarbamate) complex demonstrated significant neutralization efficiency against several HIV-1 subtypes, particularly subtype C. In contrast, the indium(III) and antimony(III) complexes showed no antiviral activity, highlighting the importance of the coordinated metal ion for the anti-HIV effect mdpi.combohrium.com. These findings suggest that dithiocarbamate-metal complexes could be explored as potential HIV-1 entry inhibitors.

Table 2: Anti-HIV-1 Activity of Dithiocarbamate Complexes

| Compound | HIV-1 Subtype | Neutralization Efficiency (%) | Reference |

|---|---|---|---|

| Copper(II)-bis(N-methyl-N-phenyl dithiocarbamate) | C (CAP210) | 94 | mdpi.combohrium.com |

| B (QHO.168) | 63 | mdpi.combohrium.com | |

| C (ZM53) | 54 | mdpi.combohrium.com | |

| A (Q168) | 45 | mdpi.combohrium.com | |

| Cyclic zinc-dithiocarbamate-S,S'-dioxide | X4 (CXCR4-using) | Marked inhibition of replication | nih.gov |

Applications in Polymer Chemistry and Catalysis

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent method of controlled radical polymerization that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to manage the molecular weight and achieve a narrow molecular weight distribution (low dispersity) in the resulting polymers. mdpi.com Dithiocarbamates are one of the classes of CTAs employed in this process. mdpi.comnih.gov The effectiveness of RAFT polymerization lies in the rapid and reversible transfer of the thiocarbonylthio group between dormant polymer chains and active, propagating radicals. nih.gov This dynamic equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to polymers with predetermined molecular weights and uniform chain lengths. nih.gov Dithiocarbamates have proven to be particularly effective agents for controlling the polymerization of a range of monomers, including styrenes, acrylates, and vinyl monomers. nih.gov

In RAFT polymerization, dithiocarbamates function as chain transfer agents (CTAs) that mediate the polymerization process through a series of addition and fragmentation steps. The key to a controlled polymerization is a high rate of chain transfer relative to the rate of propagation, which ensures that the number of growing polymer chains remains constant. nih.gov The activity of a dithiocarbamate (B8719985) RAFT agent is quantified by its apparent chain transfer coefficient (Ctrapp). A higher Ctrapp value indicates a more efficient and effective RAFT agent.

Research on N-aryl-N-pyridyl dithiocarbamates has demonstrated that their effectiveness is heavily influenced by electronic factors. sysrevpharm.orgias.ac.in For a series of these compounds, a direct correlation was observed between the Ctrapp and Hammett parameters, which quantify the electron-donating or electron-withdrawing nature of substituents on the aryl ring. sysrevpharm.orgias.ac.in Dithiocarbamates featuring more electron-withdrawing substituents on the aryl ring exhibit higher chain transfer coefficients. sysrevpharm.orgias.ac.in This is attributed to a reduction in the electron density of the thiocarbonyl group, which enhances its reactivity towards propagating radicals. sysrevpharm.org The activity of these RAFT agents is determined by the availability of the lone pair of electrons on the dithiocarbamate nitrogen atom. ias.ac.in

| RAFT Agent | Aryl Substituent | Condition | Ctrapp |

|---|---|---|---|

| N-(4-methoxyphenyl)-N-pyridyl dithiocarbamate | -OCH3 (Electron-donating) | With Acid | 14 ± 2 |

| N-phenyl-N-pyridyl dithiocarbamate | -H (Neutral) | With Acid | 34 ± 3 |

| N-(4-fluorophenyl)-N-pyridyl dithiocarbamate | -F (Weakly electron-withdrawing) | With Acid | 40 ± 4 |

| N-(4-chlorophenyl)-N-pyridyl dithiocarbamate | -Cl (Electron-withdrawing) | With Acid | 56 ± 6 |

| N-(4-cyanophenyl)-N-pyridyl dithiocarbamate | -CN (Strongly electron-withdrawing) | With Acid | 150 ± 15 |

Data synthesized from studies on N-aryl-N-pyridyl dithiocarbamates. sysrevpharm.org

The structure of the dithiocarbamate RAFT agent is a critical determinant of its ability to control polymerization. Control over molecular weight and dispersity is highly dependent on the substituents attached to the nitrogen atom (the "Z-group") and the leaving group (the "R-group"). ias.ac.innih.gov

A pivotal finding is the distinction between simple N,N-dialkyl dithiocarbamates and those where the nitrogen's lone pair of electrons is involved in an aromatic system. researchgate.net Simple dithiocarbamates, such as S-benzyl N,N-diethyldithiocarbamate, are largely ineffective as RAFT agents under thermal conditions. researchgate.net Their failure is attributed to the delocalization of the nitrogen's lone pair into the thiocarbonyl C=S bond. This delocalization increases the electron density on the sulfur atom, reduces the double-bond character of the thiocarbonyl group, and consequently lowers the rate of addition of propagating radicals, hindering the reversible chain transfer process. researchgate.net

In contrast, dithiocarbamates like ethyl 2-pyridyldithiocarbamate, where the nitrogen atom is part of an aromatic pyridine (B92270) ring, are highly effective RAFT agents. researchgate.net In these structures, the nitrogen's lone pair is part of the aromatic π-system and is therefore less available to conjugate with the thiocarbonyl group. researchgate.net This makes the C=S bond more reactive towards radical addition, facilitating the RAFT equilibrium and leading to polymers with controlled molecular weights and narrow polydispersities (typically <1.2). researchgate.net

Furthermore, the structure of the R-group influences the polymerization rate. Studies on a series of carbazole-based dithiocarbamates with different R-groups found that the polymerization rate of styrene was markedly affected by the stability of the R-group as a radical leaving group. nih.gov

| Dithiocarbamate Type | Nitrogen Lone Pair Delocalization | Reactivity of C=S bond | RAFT Control | Example |

|---|---|---|---|---|

| Simple N,N-dialkyl | Delocalized into C=S bond | Low | Poor / Ineffective | S-benzyl N,N-diethyldithiocarbamate |

| N-Aryl / N-Pyridyl | Part of aromatic system | High | Good / Effective | This compound |

This table summarizes the structural effects on RAFT agent performance based on published findings. researchgate.net

Other Catalytic Applications (e.g., in organic synthesis, metal-catalyzed reactions)

Beyond their role in polymerization, dithiocarbamates, including pyridyl-substituted variants, serve as versatile ligands in transition metal-catalyzed organic synthesis. Their strong chelating ability, stemming from the two sulfur donor atoms, allows them to form stable complexes with a wide range of metals. nih.govnih.gov This property is fundamental to their application in catalysis, where they can stabilize metal centers, modulate their electronic properties, and influence the outcome of chemical reactions.

While often used to remove residual metals from reaction media due to their strong binding, dithiocarbamate ligands can also be integral components of active catalysts. researchgate.net The inclusion of a pyridyl group, as in this compound, introduces an additional nitrogen donor site, creating a multidentate ligand capable of forming highly stable and structurally diverse metal complexes. mdpi.com

A specific example of a catalytic application is the use of a copper(I) complex containing a dissymmetric dithiocarbamate ligand with both 3- and 4-pyridyl substituents. This complex was reported to be an efficient catalyst for generating glycoconjugate triazoles through a "click" reaction, a vital transformation in medicinal chemistry and materials science. mdpi.com In the broader context of catalysis, pyridyl-containing ligands are widely used to create active metal complexes for various transformations, including palladium-catalyzed cross-coupling reactions, Henry reactions, and ethylene polymerization. nih.govias.ac.innih.gov The pyridyl moiety can assist in the catalytic cycle, for instance, by promoting the oxidative addition step in cross-coupling reactions through chelation. nih.gov Additionally, metal-dithiocarbamate complexes have been employed as vulcanization accelerators, a catalytic process crucial for the rubber industry, and as single-source precursors for the synthesis of catalytically active metal sulfide (B99878) nanoparticles. nih.govresearchgate.net

Advanced Analytical Methodologies for Research on Ethyl 2 Pyridyldithiocarbamate

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the capability to separate complex mixtures into individual components for identification and quantification. For dithiocarbamates, both gas and liquid chromatography are employed, each with distinct sample preparation and analysis strategies.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of thermally unstable and non-volatile compounds, making it suitable for the direct analysis of certain dithiocarbamates. Unlike GC-based methods that measure a common breakdown product, HPLC can, in some cases, separate and quantify individual DTC compounds. tandfonline.com

Successful HPLC analysis of DTCs often requires sample preparation that stabilizes the target analyte. This can involve forming ion pairs between DTC anions and a cation, such as tetrabutylammonium, within an alkaline solution containing a chelating agent like ethylenediaminetetraacetic acid (EDTA). nih.gov The stabilized compounds can then be separated on a reverse-phase column (e.g., C18) and detected using a UV or electrochemical detector. nih.govmdpi.com The choice of detector depends on the specific properties of the dithiocarbamate (B8719985) and the required sensitivity of the assay.

Table 1: Illustrative HPLC System Parameters for Dithiocarbamate Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reverse-Phase C18 or Octyl Silica (C8) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water mixtures, often containing a buffer or ion-pairing agent |

| Detector | UV-Vis Detector (e.g., at 265 nm) or Electrochemical Detector |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 10 - 50 µL |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the most established and widely used method for the total quantification of dithiocarbamates. encyclopedia.pub This technique is typically indirect, as it does not measure the parent dithiocarbamate compound itself. Instead, it relies on the chemical decomposition of all present DTCs into carbon disulfide (CS₂), a volatile compound well-suited for GC analysis. encyclopedia.pubthermofisher.comthermofisher.com

The standard procedure involves the following steps:

Acid Hydrolysis: The sample is heated in a sealed vial with a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl). thermofisher.comthermofisher.com This quantitatively converts the dithiocarbamate moiety to carbon disulfide.

Extraction: The volatile CS₂ is partitioned from the aqueous phase into an immiscible organic solvent, such as iso-octane. thermofisher.comnih.gov

Analysis: An aliquot of the organic solvent is injected into the GC-MS system. The CS₂ is separated from other volatile components on the GC column and subsequently detected by the mass spectrometer. ekb.eg

Quantification is achieved by monitoring characteristic ions of CS₂, primarily mass-to-charge ratios (m/z) of 76 and 78. thermofisher.comekb.eg While this method is robust and reliable for determining the total dithiocarbamate content (expressed as mg CS₂/kg), it cannot differentiate between various types of dithiocarbamates present in the sample. thermofisher.com

Table 2: Representative GC-MS Parameters for Dithiocarbamate Analysis (as CS₂)

| Parameter | Typical Condition |

|---|---|

| GC Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow (e.g., 1.3 mL/min) |

| Inlet Mode | Splitless |

| Oven Program | Example: 70°C hold for 2 min, ramp at 20°C/min to 270°C, hold for 6 min |

| MS Ionization | Electron Ionization (EI) |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | 76 (Quantifier), 78 (Qualifier) |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS, UHPLC-QTOF-MS)

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) represents a significant advancement for the direct and specific analysis of dithiocarbamates. nih.govnih.gov This powerful technique combines the high-resolution separation of UHPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry, allowing for the simultaneous determination of multiple individual DTCs in a single run. nih.govresearchgate.net

Sample preparation for UHPLC-MS/MS analysis typically involves extraction with an alkaline solution containing stabilizers like cysteine and EDTA to prevent degradation. mdpi.comnih.gov A subsequent cleanup step, often using a dispersive solid-phase extraction (dSPE) as in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is employed to remove matrix interferences. nih.gov In some methods, the DTCs are derivatized into more stable forms, such as their methyl esters, prior to analysis. mdpi.comnih.gov

The analysis is performed using a triple quadrupole or Quadrupole Time-of-Flight (QTOF) mass spectrometer, usually with an electrospray ionization (ESI) source. nih.govresearchgate.net The instrument operates in Multiple Reaction Monitoring (MRM) mode, providing high specificity by monitoring a unique precursor-to-product ion transition for each target analyte.

Table 3: General UHPLC-MS/MS Parameters for Direct Dithiocarbamate Analysis

| Parameter | Typical Condition |

|---|---|

| UHPLC Column | C18 reversed-phase (e.g., 1.7 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| MS Analyzer | Triple Quadrupole (QqQ) or QTOF |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Method Validation and Quality Control in Analytical Studies

Validation is a critical process to ensure that an analytical method is suitable for its intended purpose. For the analysis of Ethyl 2-Pyridyldithiocarbamate, any quantitative method must be rigorously validated to demonstrate its performance and reliability. nih.govekb.egchem-soc.si Key validation parameters are established according to international guidelines.

Linearity: This parameter confirms that the method's response is directly proportional to the concentration of the analyte over a specified range. It is typically demonstrated by a calibration curve with a coefficient of determination (R²) greater than 0.99. ekb.egchem-soc.si

Accuracy: Accuracy, or trueness, reflects how close the measured value is to the true value. It is assessed through recovery studies, where a blank sample matrix is fortified (spiked) with a known amount of the analyte. The results are expressed as a percentage recovery, with typical acceptance criteria falling between 70% and 120%. nih.govekb.egcabidigitallibrary.org

Precision: Precision measures the degree of agreement among repeated measurements under the same conditions. It is expressed as the relative standard deviation (RSD) of the results. For trace analysis, an RSD of less than 15-20% is generally considered acceptable. nih.govcabidigitallibrary.org

Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably distinguished from the background noise of the measurement, though not necessarily quantified with acceptable precision. nih.govchem-soc.si

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govekb.egchem-soc.si

Quality control (QC) is implemented in routine analysis to ensure the continued validity of the results. This involves the regular analysis of QC samples, such as matrix blanks to check for contamination, spiked samples to monitor recovery, and calibration standards to verify instrument performance within each analytical batch. thermofisher.com

Table 4: Summary of Typical Method Validation Parameters for Dithiocarbamate Analysis

| Validation Parameter | Typical Acceptance Criteria/Value |

|---|---|

| Linearity (R²) | > 0.99 |

| Accuracy (Recovery) | 70 - 120% |

| Precision (RSD) | < 15% or < 20% |

| LOQ (GC-MS as CS₂) | 0.01 - 0.05 mg/kg |

| LOQ (UHPLC-MS/MS) | < 1 - 10 µg/kg (ppb) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.